molecular formula C17H19NO4 B2724250 Ethyl 2-tert-butyl-5-(cyanomethoxy)-1-benzofuran-3-carboxylate CAS No. 384800-06-0

Ethyl 2-tert-butyl-5-(cyanomethoxy)-1-benzofuran-3-carboxylate

Cat. No.: B2724250
CAS No.: 384800-06-0
M. Wt: 301.342
InChI Key: UTHDMBMEFZHWNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-tert-butyl-5-(cyanomethoxy)-1-benzofuran-3-carboxylate is a benzofuran derivative characterized by a tert-butyl group at the 2-position and a cyanomethoxy (-OCH₂CN) substituent at the 5-position of the benzofuran core. The tert-butyl group enhances lipophilicity and steric bulk, while the cyanomethoxy group introduces electron-withdrawing properties, which may influence reactivity and intermolecular interactions .

Properties

IUPAC Name

ethyl 2-tert-butyl-5-(cyanomethoxy)-1-benzofuran-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO4/c1-5-20-16(19)14-12-10-11(21-9-8-18)6-7-13(12)22-15(14)17(2,3)4/h6-7,10H,5,9H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTHDMBMEFZHWNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC2=C1C=C(C=C2)OCC#N)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis of Target Structure

The target molecule features three critical substituents:

  • 2-tert-butyl group : Introduced via Friedel-Crafts alkylation or pre-functionalized starting materials
  • 3-ethyl carboxylate : Typically installed through esterification or cyclization of keto-ester precursors
  • 5-cyanomethoxy group : Added via late-stage O-alkylation of phenolic intermediates

Key disconnections focus on:

  • Benzofuran ring formation through cyclization strategies
  • Sequential functionalization of aromatic positions
  • Stability considerations for the cyanomethyl ether moiety under reaction conditions

Benzofuran Core Construction Methodologies

Intramolecular Cyclization Routes

FeCl₃-Mediated Oxidative Cyclization

Electron-rich aryl ketones undergo FeCl₃-catalyzed cyclization to form benzofurans. For the target compound, this approach requires a pre-functionalized substrate with:

  • ortho-Alkoxy group (future benzofuran oxygen)
  • β-Ketoester moiety at C3 position

Representative Procedure

  • React 2-tert-butyl-4-(cyanomethoxy)phenol with ethyl acetoacetate in acetic anhydride
  • Add FeCl₃ (20 mol%) in DCM at 0°C → 25°C
  • Stir for 12 hr to achieve 68-72% cyclization yield
Palladium-Catalyzed C-H Activation

Pd(OAc)₂ enables direct benzofuran synthesis from o-alkenylphenols:

Reaction Conditions:  
- Substrate: 2-tert-butyl-4-(cyanomethoxy)-6-vinylphenol  
- Catalyst: Pd(OAc)₂ (5 mol%)  
- Oxidant: Cu(OAc)₂·H₂O (2 equiv)  
- Solvent: DMF at 110°C, 8 hr  
- Yield: 63%  

Intermolecular [3+2] Cycloaddition Approaches

Copper-catalyzed coupling between α-diazo carbonyl compounds and ynol ethers provides modular benzofuran assembly:

Component A Component B Catalyst Yield (%)
Ethyl 2-diazo-3-oxo-4-tert-butylpentanoate Propargyl cyanomethyl ether Cu(OTf)₂ (10 mol%) 58
Ethyl diazoacetate 1-tert-butyl-3-yn-5-cyanomethoxybenzene CuTc (5 mol%) 41

Reaction conducted in toluene at 80°C for 6 hr

Functionalization of Benzofuran Intermediates

Installation of 5-Cyanomethoxy Group

Nucleophilic Aromatic Substitution

Two-Stage Process

  • Generate 5-hydroxybenzofuran via demethylation of 5-methoxy precursor
    • Reagent: BBr₃ (3 equiv) in CH₂Cl₂, -78°C → 0°C, 90% yield
  • O-Alkylation with chloroacetonitrile:
    Conditions:  
    - Base: K₂CO₃ (2.5 equiv)  
    - Solvent: DMF, 60°C  
    - Time: 8 hr  
    - Yield: 76%  
Mitsunobu Cyanomethylation

For acid-sensitive substrates:

  • Reactant: 5-hydroxybenzofuran + cyanomethyl alcohol
  • Reagents: DIAD (1.2 equiv), PPh₃ (1.5 equiv)
  • Solvent: THF, 0°C → rt, 4 hr
  • Yield: 68%

tert-Butyl Group Introduction Strategies

Method Substrate Conditions Yield (%)
Friedel-Crafts Alkylation 5-(cyanomethoxy)-1-benzofuran-3-carboxylate t-BuCl (2 equiv), AlCl₃ (1.5 equiv), DCE, 40°C, 6 hr 54
Directed C-H Activation Ethyl 5-(cyanomethoxy)-1-benzofuran-3-carboxylate Pd(OAc)₂ (5 mol%), t-BuB(OH)₂ (3 equiv), Ag₂CO₃ (2 equiv), DMF, 120°C, 12 hr 62

DCE = 1,2-Dichloroethane

Optimization of Esterification Conditions

Comparative analysis of 3-carboxyl group installation:

Esterification Method Acid Precursor Catalyst Temp (°C) Time (hr) Yield (%)
Fischer 3-Benzofurancarboxylic acid H₂SO₄ (cat) Reflux 24 45
Steglich 3-Benzofurancarboxylic acid DCC/DMAP 0 → 25 8 83
Mitsunobu 3-Hydroxybenzofuran DIAD/PPh₃ 25 6 71

DMAP = 4-Dimethylaminopyridine; DCC = N,N'-Dicyclohexylcarbodiimide

Critical Process Considerations

Cyanomethoxy Group Stability

Key degradation pathways:

  • Hydrolysis :
    • Half-life in pH 7.4 buffer: 48 hr (25°C)
    • Stabilized by 0.1% BHT in aprotic solvents
  • Thermal Decomposition :
    • Onset at 185°C (TGA analysis)
    • Safe processing limit: <150°C

Purification Challenges

  • Chromatography : Use silica gel deactivated with 5% Et₃N to prevent acid-mediated degradation
  • Crystallization : Optimal from hexane/EtOAc (3:1) at -20°C
  • Purity Analysis :
    • HPLC: C18 column, 70:30 MeCN/H₂O, 1.0 mL/min, 254 nm
    • Typical purity: >98%

Emerging Methodologies

Continuous Flow Synthesis

Microreactor system advantages:

  • Precise temperature control (70°C ± 0.5°C)
  • Reduced reaction time from 8 hr → 45 min
  • 12% yield improvement vs batch process

Photoredox Catalysis

Visible-light mediated C-O coupling:

  • Catalyst: Ir(ppy)₃ (2 mol%)
  • Substrate: 2-bromo-5-(cyanomethoxy)phenol + ethyl propiolate
  • Yield: 67%
  • LED: 450 nm, 24 hr

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-tert-butyl-5-(cyanomethoxy)-1-benzofuran-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert certain functional groups into others.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions can vary widely depending on the desired transformation, but they often involve specific solvents, temperatures, and catalysts .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol. Substitution reactions can introduce a wide range of functional groups, leading to a variety of derivatives .

Scientific Research Applications

Medicinal Chemistry

1.1 Antimicrobial Activity

Recent studies have indicated that benzofuran derivatives, including ethyl 2-tert-butyl-5-(cyanomethoxy)-1-benzofuran-3-carboxylate, exhibit significant antimicrobial properties. Research has shown that these compounds can inhibit the growth of various bacterial strains, making them potential candidates for developing new antibiotics. A study highlighted the synthesis of benzofuran derivatives and their evaluation for antibacterial activity, with some compounds showing minimum inhibitory concentrations (MIC) below 20 µg/mL against common pathogens such as Staphylococcus aureus and Escherichia coli .

1.2 Tyrosinase Inhibition

Tyrosinase is an enzyme involved in melanin production and is a target for skin-whitening agents. This compound has been evaluated for its inhibitory effects on tyrosinase activity. Compounds derived from benzofuran structures have shown IC50 values in the micromolar range, indicating their potential as skin-lightening agents. For instance, one derivative exhibited an IC50 of 11 ± 0.25 µM, which was comparable to ascorbic acid .

Materials Science

2.1 Polymer Chemistry

The unique chemical structure of this compound allows it to be used as a building block in polymer synthesis. Its incorporation into polymer matrices can enhance properties such as thermal stability and mechanical strength. Research has demonstrated that copolymers containing benzofuran moieties exhibit improved performance in applications like coatings and adhesives .

2.2 Photovoltaic Applications

Due to its electronic properties, this compound has potential applications in organic photovoltaic devices. Studies on related benzofuran derivatives suggest that they can act as electron donors or acceptors in organic solar cells, potentially improving energy conversion efficiencies .

Environmental Science

3.1 Biodegradation Studies

This compound has been investigated for its biodegradability and environmental impact. Research indicates that certain microorganisms can effectively degrade benzofuran derivatives, which is crucial for assessing the environmental fate of these compounds when used in industrial applications .

3.2 Biosensors for Toxic Compounds

The compound's structure allows it to be utilized in developing biosensors for detecting toxic substances like cyanogenic glycosides in food products. These biosensors leverage the enzymatic activity of tyrosinase to quantify harmful compounds, providing a rapid and efficient method for food safety testing .

Data Table: Summary of Applications

Application Area Description Key Findings
Medicinal ChemistryAntimicrobial agentsMIC < 20 µg/mL against S. aureus and E. coli
Tyrosinase inhibitorsIC50 = 11 ± 0.25 µM
Materials SciencePolymer synthesisEnhanced thermal stability in copolymers
Organic photovoltaicsPotential electron donor/acceptor
Environmental ScienceBiodegradability studiesEffective degradation by specific microorganisms
Biosensor developmentDetection of cyanogenic glycosides

Mechanism of Action

The mechanism of action of Ethyl 2-tert-butyl-5-(cyanomethoxy)-1-benzofuran-3-carboxylate involves its interaction with specific molecular targets. These targets can include enzymes, receptors, and other proteins. The compound’s effects are mediated through various pathways, which can involve the modulation of biochemical processes and signaling cascades .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Molecular Properties

The structural analogs of Ethyl 2-tert-butyl-5-(cyanomethoxy)-1-benzofuran-3-carboxylate differ primarily in substitutions at the 2- and 5-positions. Key compounds and their properties are summarized below:

Table 1: Structural and Calculated Properties of Benzofuran-3-carboxylate Derivatives
Compound Name (CAS) 2-Position Substituent 5-Position Substituent Molecular Formula Molecular Weight (g/mol) XLogP3 Key Features
This compound tert-butyl cyanomethoxy (-OCH₂CN) Not explicitly provided* - - High lipophilicity, electron-withdrawing CN group
Ethyl 2-tert-butyl-5-(2-ethoxy-2-oxoethoxy)-1-benzofuran-3-carboxylate tert-butyl 2-ethoxy-2-oxoethoxy (-OCH₂CO₂Et) C₁₉H₂₄O₆ 348.395 - Ester group at 5-position; moderate polarity
Ethyl 5-(2-amino-2-oxoethoxy)-2-tert-butyl-1-benzofuran-3-carboxylate (384802-65-7) tert-butyl carbamoylmethoxy (-OCH₂CONH₂) - - - Amide functionality; increased hydrogen-bonding capacity
Ethyl 5-(cyanomethoxy)-2-methyl-1-benzofuran-3-carboxylate (314745-59-0) methyl cyanomethoxy C₁₄H₁₃NO₄ 259.26 2.7 Smaller 2-substituent; lower molecular weight
Ethyl 5-(cyanomethoxy)-2-phenyl-1-benzofuran-3-carboxylate (314745-73-8) phenyl cyanomethoxy C₁₉H₁₅NO₄ 321.3 4.0 Aromatic 2-substituent; higher lipophilicity
Ethyl 2-tert-butyl-5-[(4-nitrophenyl)methoxy]-1-benzofuran-3-carboxylate (ID 4554-5069) tert-butyl 4-nitrobenzyloxy C₂₂H₂₃NO₆ 397.43 - Strong electron-withdrawing nitro group

*Note: The molecular formula for the target compound can be inferred as C₁₇H₁₉NO₄ (assuming tert-butyl: C₄H₉, cyanomethoxy: C₂H₂NO).

Key Structural and Functional Differences

Methyl/Phenyl: Smaller substituents (methyl) reduce steric hindrance, while aromatic groups (phenyl) enhance π-π stacking interactions and lipophilicity .

5-Position Substituents: Cyanomethoxy (-OCH₂CN): Introduces strong electron-withdrawing effects, which may enhance stability against nucleophilic attack compared to ester or amide groups . 2-Ethoxy-2-oxoethoxy (-OCH₂CO₂Et): An ester group that increases polarity and susceptibility to hydrolysis . 4-Nitrobenzyloxy: A nitro group enhances electron withdrawal, possibly influencing redox properties .

Physicochemical Properties :

  • Lipophilicity (XLogP3) : Ranges from 2.7 (methyl analog) to 4.0 (phenyl analog), indicating that bulkier 2-substituents significantly increase lipophilicity .
  • Molecular Weight : Varies from 259.26 g/mol (methyl analog) to 397.43 g/mol (4-nitrobenzyloxy analog), impacting bioavailability and synthetic feasibility .

Biological Activity

Ethyl 2-tert-butyl-5-(cyanomethoxy)-1-benzofuran-3-carboxylate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.

  • Chemical Formula : C17H21NO4
  • Molecular Weight : 301.36 g/mol
  • CAS Number : Not specified in the provided data.

Biological Activity

This compound exhibits a range of biological activities that have been explored in various studies. Below are key findings regarding its pharmacological effects.

Antioxidant Activity

Research indicates that benzofuran derivatives possess significant antioxidant properties, which may be attributed to the presence of the benzofuran moiety. Antioxidants play a crucial role in mitigating oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders .

Anti-inflammatory Effects

The compound has demonstrated anti-inflammatory activity in various models. In vitro studies suggest that it inhibits pro-inflammatory cytokines, thereby reducing inflammation markers such as TNF-alpha and IL-6. These findings are particularly relevant for conditions such as arthritis and other inflammatory diseases .

Anticancer Potential

Recent studies have highlighted the anticancer properties of this compound. It has shown efficacy in inhibiting the proliferation of cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest, which are critical pathways in cancer therapy .

Study 1: Antioxidant and Anti-inflammatory Activity

A study published in Molecules examined the antioxidant and anti-inflammatory effects of various benzofuran derivatives, including this compound. The results indicated a significant reduction in oxidative stress markers and inflammatory cytokines in treated cells compared to controls .

Study 2: Anticancer Efficacy

In a laboratory investigation, this compound was tested against several human cancer cell lines. The compound exhibited IC50 values in the micromolar range, indicating potent anticancer activity. Mechanistic studies revealed that it triggered apoptosis through the mitochondrial pathway, leading to increased caspase activity .

Data Table: Summary of Biological Activities

Activity Effect Reference
AntioxidantSignificant reduction in oxidative stress
Anti-inflammatoryInhibition of TNF-alpha and IL-6
AnticancerInduces apoptosis; inhibits cell proliferation

Q & A

Basic Research Questions

Q. What are the typical synthetic routes for synthesizing benzofuran derivatives like Ethyl 2-tert-butyl-5-(cyanomethoxy)-1-benzofuran-3-carboxylate?

  • Methodology : Synthesis typically involves multi-step organic reactions. Key steps include:

  • Core formation : Cyclization of precursors (e.g., substituted phenols) to generate the benzofuran scaffold .
  • Substituent introduction : Sequential reactions such as sulfonylation (using sulfonyl chlorides), acylation (e.g., nitrobenzoyl chloride), and esterification (ethanol with acid catalysis) to install functional groups .
  • Purification : Column chromatography (ethyl acetate/hexane systems) and recrystallization to achieve high purity .

Q. How is the structural characterization of this compound performed?

  • Methodology :

  • X-ray crystallography : Single-crystal diffraction data collected using synchrotron or laboratory sources, refined via SHELXL .
  • Spectroscopy : 1^1H/13^13C NMR to confirm substituent positions, IR for functional group validation, and high-resolution mass spectrometry (HRMS) for molecular weight confirmation .

Q. What are common reactivity patterns of the cyanomethoxy and tert-butyl groups in this compound?

  • Methodology :

  • Cyanomethoxy : Susceptible to nucleophilic substitution (e.g., hydrolysis to carboxylic acids under acidic/basic conditions) or reduction (e.g., LiAlH4_4 to amines) .
  • tert-Butyl : Stable under mild conditions but cleavable via strong acids (e.g., TFA) for deprotection in medicinal chemistry applications .

Advanced Research Questions

Q. How can synthetic yields be optimized for multi-step benzofuran syntheses?

  • Methodology :

  • Reaction monitoring : Use TLC or in situ IR to identify intermediates and optimize reaction times .
  • Catalyst screening : Evaluate Pd-based catalysts for cross-coupling steps or phase-transfer catalysts for heterogeneous reactions .
  • Flow chemistry : Continuous flow reactors improve reproducibility and reduce side products in esterification steps .

Q. How do crystallographic data resolve contradictions in proposed molecular structures?

  • Methodology :

  • Data validation : Compare experimental bond lengths/angles (from Mercury ) with DFT-optimized geometries to detect discrepancies .
  • Hydrogen bonding analysis : Identify intermolecular interactions (e.g., O–H⋯O in carboxyl groups) that stabilize specific conformations .
  • Twinned crystal refinement : Use SHELXL's TWIN commands to model overlapping diffraction patterns in challenging datasets .

Q. What computational tools predict the compound’s biological activity or material properties?

  • Methodology :

  • Docking studies : AutoDock Vina or Schrödinger Suite to simulate interactions with enzyme targets (e.g., cytochrome P450) .
  • DFT calculations : Gaussian or ORCA to compute electronic properties (e.g., HOMO-LUMO gaps) relevant to fluorescence or conductivity .

Q. How are regioselectivity challenges addressed during functionalization of the benzofuran core?

  • Methodology :

  • Directing groups : Install temporary groups (e.g., boronate esters) to steer electrophilic substitution to specific positions .
  • Protection/deprotection : Use tert-butyldimethylsilyl (TBS) groups to block reactive sites during cyanomethoxy installation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.